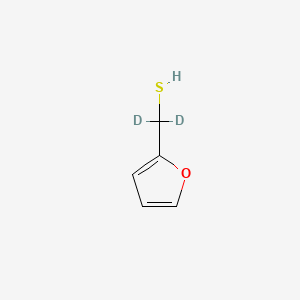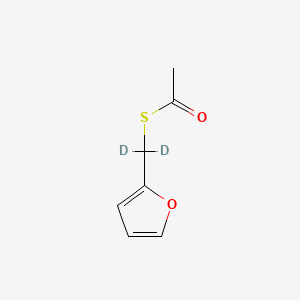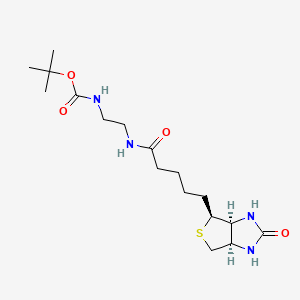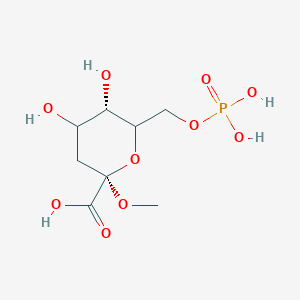
Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound plays a significant role in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate involves several steps, typically starting with the appropriate sugar precursor. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes are usually proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs. These methods often involve large-scale synthesis using optimized reaction conditions and purification techniques. The exact methods are typically proprietary and may involve advanced techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions
Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various derivatives with different functional groups .
科学研究应用
Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate is widely used in scientific research, particularly in the field of glycobiology. Its applications include:
Chemistry: Used as a reagent in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Studied for its role in glycan formation and degradation, as well as protein-glycan interactions.
Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of biochemicals and pharmaceuticals.
作用机制
The mechanism of action of Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate involves its interaction with specific enzymes and proteins involved in glycan synthesis and degradation. It acts as a substrate or inhibitor in various biochemical pathways, influencing the formation and breakdown of glycans. The molecular targets and pathways involved include glycosyltransferases and glycosidases, which play crucial roles in carbohydrate metabolism .
相似化合物的比较
Similar Compounds
Similar compounds include:
3-Deoxy-D-arabino-heptulosonic acid 7-phosphate: An intermediate in the shikimate pathway, involved in the biosynthesis of aromatic amino acids.
3-Deoxy-D-arabino-heptulosonate 7-phosphate: Another intermediate in the shikimate pathway, playing a similar role in aromatic amino acid biosynthesis.
Uniqueness
Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate is unique due to its specific structure and role in glycobiology. Unlike other similar compounds, it is primarily used in the study of glycan synthesis and degradation, making it a valuable tool in glycobiology research .
属性
CAS 编号 |
91382-81-9 |
|---|---|
分子式 |
C8H15O10P |
分子量 |
302.17 g/mol |
IUPAC 名称 |
(2R,4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C8H15O10P/c1-16-8(7(11)12)2-4(9)6(10)5(18-8)3-17-19(13,14)15/h4-6,9-10H,2-3H2,1H3,(H,11,12)(H2,13,14,15)/t4-,5-,6+,8-/m1/s1 |
InChI 键 |
CCWGGDIDQPGNLT-MNCSTQPFSA-N |
手性 SMILES |
CO[C@@]1(C[C@H]([C@@H]([C@H](O1)COP(=O)(O)O)O)O)C(=O)O |
SMILES |
COC1(CC(C(C(O1)COP(=O)(O)O)O)O)C(=O)O |
规范 SMILES |
COC1(CC(C(C(O1)COP(=O)(O)O)O)O)C(=O)O |
同义词 |
Methyl 3-Deoxy-D-arabino-2-heptulopyranosidonic Acid 7-(Dihydrogen Phosphate); |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


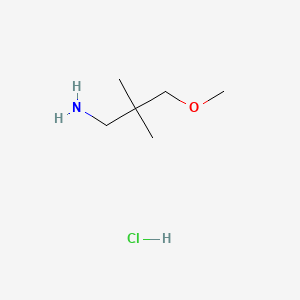
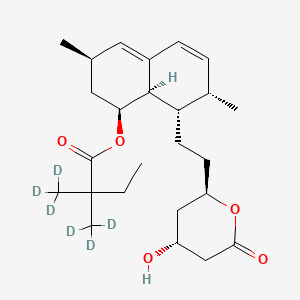
![benzyl N-[2-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate](/img/structure/B562273.png)
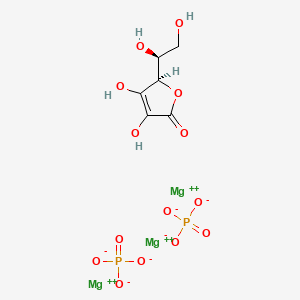
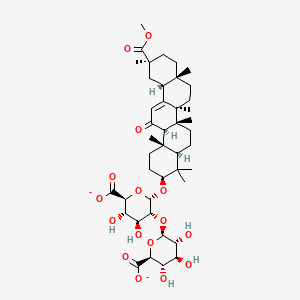
![4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt](/img/structure/B562276.png)
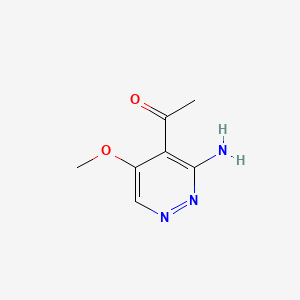
![1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(azo)]bis-, diacetate](/img/structure/B562278.png)

![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-4,5-diol](/img/structure/B562284.png)
